molecular formula C7H14N4O B1492744 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine CAS No. 2098121-20-9

2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine

Cat. No. B1492744
M. Wt: 170.21 g/mol
InChI Key: BISUJRHOWXDHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine (EMTA) is an organic compound belonging to the class of triazole compounds. It is a derivative of the triazole ring system and has a variety of uses in the scientific and medical fields. EMTA has been studied extensively for its ability to act as a catalyst in organic synthesis, as well as its potential biological applications. In

Scientific Research Applications

2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including drugs, polymers, and other organic molecules. It has also been used as a catalyst in the production of pharmaceuticals, as well as a reagent for the detection of metal ions. Additionally, 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine has been used in the synthesis of various polymeric materials, including polyurethanes, polyesters, and polyamides.

Mechanism Of Action

The mechanism of action of 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine is not yet fully understood. However, it is believed that 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine acts by forming a complex with the metal ions, which then facilitates the reaction of the metal ions with other molecules. This is thought to be due to the presence of an ethoxymethyl group on the triazole ring, which allows for the formation of a stable complex with the metal ions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine have not been extensively studied. However, it has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to possess anti-inflammatory and anti-cancer properties, as well as to have an inhibitory effect on the growth of certain bacteria.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine in laboratory experiments include its low cost and ease of synthesis. Additionally, 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine is stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine in laboratory experiments. For example, 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine is not soluble in water and must be dissolved in an organic solvent prior to use. Additionally, 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine is sensitive to light and should be stored in a dark environment.

Future Directions

Future research on 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine could focus on further exploring its potential applications in the medical and scientific fields. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential of 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine as a catalyst in the synthesis of various compounds. Finally, further research could be conducted to explore the potential of 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine as a reagent for the detection of metal ions.

properties

IUPAC Name

2-[4-(ethoxymethyl)triazol-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O/c1-2-12-6-7-5-11(4-3-8)10-9-7/h5H,2-4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISUJRHOWXDHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN(N=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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